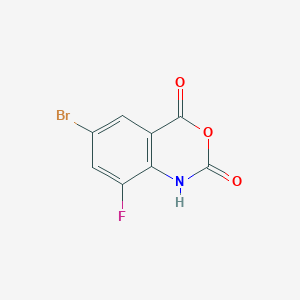

5-Bromo-3-fluoroisatoic anhydride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-3-fluoroisatoic anhydride is a chemical compound with the molecular formula C8H3BrFNO3 and a molecular weight of 260.02 g/mol . It is also known by its IUPAC name, 6-bromo-8-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione . This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoroisatoic anhydride typically involves the cyclization of 3-bromo-5-fluoroanthranilic acid with phosgene or its equivalents, such as triphosgene or carbonyldiimidazole. The reaction is carried out under controlled conditions to ensure the formation of the desired anhydride.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-3-fluoroisatoic anhydride undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

Cyclization Reactions: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Phosgene or its equivalents: Used in the cyclization process.

Nucleophiles: Such as amines or alcohols, which can react with the anhydride group.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can lead to the formation of amide derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Heterocycles

5-Bromo-3-fluoroisatoic anhydride serves as a critical building block in the synthesis of heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of complex organic molecules.

Reactivity and Mechanism

The presence of bromine and fluorine enhances its electrophilic character, making it suitable for electrophilic aromatic substitution reactions. This reactivity is pivotal in synthesizing derivatives that exhibit biological activity or serve as intermediates in pharmaceutical development.

Antimicrobial Properties

Research indicates that compounds related to 5-bromo derivatives demonstrate significant antimicrobial activity. For instance, studies have shown that derivatives exhibit antifungal effects against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values suggest potential applications in treating fungal infections .

Anticancer Potential

Recent investigations highlight the anticancer properties of brominated compounds, including those related to this compound. For example, certain derivatives have shown efficacy against breast (MCF-7) and lung (A-549) cancer cell lines, with mechanisms involving the inhibition of key signaling pathways essential for tumor growth .

Case Study: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7c | MCF-7 | 7.17 | VEGFR-2 Inhibition |

| 7d | MCF-7 | 2.93 | Apoptosis Induction |

| 12a | MCF-7 | 39.53 | Moderate Potency |

Medicinal Chemistry

Drug Development

The compound is investigated for its potential as a drug intermediate, particularly in synthesizing pharmaceuticals targeting various diseases. Its unique chemical properties allow it to be modified into more complex structures that can enhance therapeutic efficacy.

Case Study: Drug Intermediates

In the synthesis of flumazenil intermediates, researchers have utilized this compound due to its favorable reactivity profile, which simplifies the overall synthetic route while maximizing yield and minimizing byproducts .

Material Science

Specialty Chemicals Production

this compound finds utility in producing specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it valuable in developing new materials with tailored properties for specific applications.

Mécanisme D'action

The mechanism of action of 5-Bromo-3-fluoroisatoic anhydride involves its reactivity with nucleophiles. The anhydride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various synthetic applications to form amides, esters, and other derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 5-Bromo-3-fluoroisatoic anhydride include:

3-Bromo-5-fluoroisatoic anhydride: Another isomer with similar reactivity.

Other halogenated isatoic anhydrides: Compounds with different halogen substitutions.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other isatoic anhydrides. This uniqueness makes it valuable in specialized synthetic applications and research .

Activité Biologique

5-Bromo-3-fluoroisatoic anhydride is a chemical compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including relevant data tables, findings from case studies, and insights from diverse research sources.

Chemical Structure and Properties

This compound is characterized by the presence of both bromine and fluorine substituents on the isatoic anhydride framework. This structural composition contributes to its unique reactivity and potential applications in medicinal chemistry.

- Molecular Formula : C9H5BrF1O3

- Molecular Weight : Approximately 260.02 g/mol

The incorporation of halogen atoms is believed to enhance the compound's lipophilicity and reactivity towards biological targets, which may be crucial for its biological activity.

Antimicrobial Activity

Research into the antimicrobial properties of this compound indicates promising results against various bacterial strains. The compound has been studied for its effectiveness against:

- Gram-positive bacteria : Exhibiting significant inhibition against strains such as Staphylococcus aureus.

- Gram-negative bacteria : Showing activity against Escherichia coli and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Strong inhibition |

| Escherichia coli | 64 µg/mL | Moderate inhibition |

| Pseudomonas aeruginosa | 128 µg/mL | Weak inhibition |

These findings suggest that the compound may serve as a lead compound for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has also been explored in various studies. Preliminary investigations indicate that it may exhibit cytotoxic effects on several cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colon Cancer (HCT116)

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

| HCT116 | 25 | Inhibition of proliferation |

The mechanism of action appears to involve apoptosis induction and cell cycle disruption, making it a candidate for further development in cancer therapeutics.

Case Studies and Research Findings

Several studies have highlighted the biological activity of isatoic anhydrides, including derivatives similar to this compound. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives with halogen substitutions exhibited enhanced biological activities compared to their non-halogenated counterparts .

Moreover, ongoing research aims to elucidate the specific molecular mechanisms involved in the compound's interactions with cellular pathways related to cancer proliferation and microbial resistance . These studies are crucial for understanding how structural modifications can influence biological efficacy.

Propriétés

IUPAC Name |

6-bromo-8-fluoro-1H-3,1-benzoxazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWIBKZSJOMMQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)OC(=O)N2)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.